![molecular formula C11H18O4 B13847324 5-Deoxy-D-ribose[cyclohexane]-d3](/img/structure/B13847324.png)
5-Deoxy-D-ribose[cyclohexane]-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Deoxy-D-ribose[cyclohexane]-d3 is a deoxypentose, a type of sugar molecule that lacks an oxygen atom at one of its carbon positions This compound is structurally related to D-ribose, a naturally occurring sugar that is a key component of ribonucleic acid (RNA)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxy-D-ribose[cyclohexane]-d3 typically begins with D-ribose as the starting material. The process involves several key steps:
Protection of Hydroxyl Groups: D-ribose is first protected by converting it into a derivative such as 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.
Hydrolysis and Acetylation: The intermediate is hydrolyzed and then acetylated to produce 1,2,3-triacetyl-5-deoxy-D-ribose.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Deoxy-D-ribose[cyclohexane]-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-Deoxy-D-ribose[cyclohexane]-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: It is investigated for its potential therapeutic effects, including its use in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which 5-Deoxy-D-ribose[cyclohexane]-d3 exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in nucleotide synthesis, influencing cellular metabolism and function . Additionally, it may upregulate vascular endothelial growth factor (VEGF), promoting processes such as angiogenesis .
Comparación Con Compuestos Similares
Similar Compounds
Propiedades
Fórmula molecular |
C11H18O4 |
|---|---|
Peso molecular |
217.28 g/mol |
Nombre IUPAC |
(3aS,6S,6aS)-6-(trideuteriomethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol |
InChI |
InChI=1S/C11H18O4/c1-7-8-9(10(12)13-7)15-11(14-8)5-3-2-4-6-11/h7-10,12H,2-6H2,1H3/t7-,8-,9-,10?/m0/s1/i1D3 |
Clave InChI |
KVDFJOCBUPCELF-DUDYVPOJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@H]1[C@H]2[C@@H](C(O1)O)OC3(O2)CCCCC3 |
SMILES canónico |
CC1C2C(C(O1)O)OC3(O2)CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
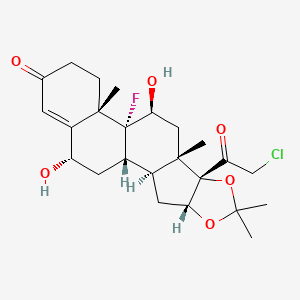
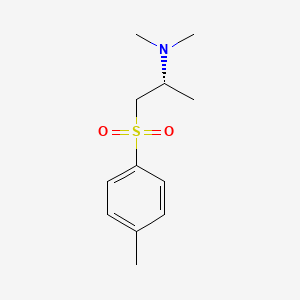

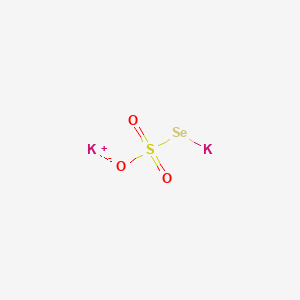
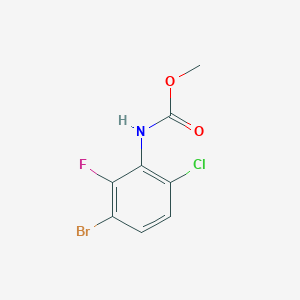
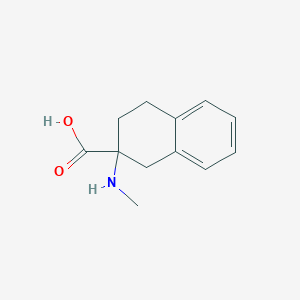

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)


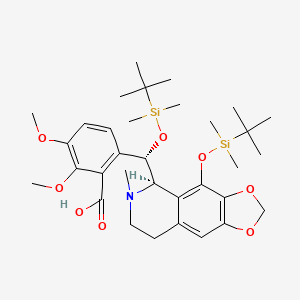

![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)
